![molecular formula C19H26N2O4 B12904566 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester CAS No. 5442-92-2](/img/structure/B12904566.png)
5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester: is a chemical compound with the molecular formula C19H26N2O4 and a molecular weight of 346.42 g/mol . This compound is known for its unique structure, which includes two pyrrole rings connected by a methylene bridge, each substituted with dimethyl and carboxylic acid ester groups.
Vorbereitungsmethoden
The synthesis of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Formation of the Methylene Bridge: A methylene bridge is introduced between two pyrrole rings using formaldehyde or a similar methylene donor under acidic conditions.
Esterification: The carboxylic acid groups are then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the diethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid): This compound has a similar structure but differs in the position of the methyl and carboxylic acid groups.
4,4’-Methylenebis(3,5-dimethyl-1H-pyrrole-2-carboxylic acid) diethyl ester: This compound has a similar methylene bridge and ester groups but differs in the substitution pattern on the pyrrole rings.
Uniqueness: : The unique substitution pattern of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
5442-92-2 | |
Molekularformel |
C19H26N2O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
ethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2/h20-21H,7-9H2,1-6H3 |
InChI-Schlüssel |
IIRHOHAPKFCXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C)CC2=C(C(=C(N2)C)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.